molecular formula C6H10O B12656361 4-Hexen-3-one, (4Z)- CAS No. 50396-96-8

4-Hexen-3-one, (4Z)-

Cat. No.: B12656361
CAS No.: 50396-96-8
M. Wt: 98.14 g/mol
InChI Key: FEWIGMWODIRUJM-HYXAFXHYSA-N
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Description

4-Hexen-3-one, (4Z)- is an organic compound classified as an enone. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. This compound is known for its distinct fruity fragrance and is found naturally in various plants and fruits, including strawberries and key lime .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexen-3-one, (4Z)- can be synthesized through several methods:

Industrial Production Methods: Industrial production of 4-Hexen-3-one, (4Z)- typically involves the above-mentioned synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Hexen-3-one, (4Z)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of 4-Hexen-3-one, (4Z)- typically yields alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4-Hexen-3-one, (4Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexen-3-one, (4Z)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-Hexen-3-one, (4Z)- can be compared with other similar enones:

    Similar Compounds: 2-Hexen-4-one, 4-Hexen-2-one, and 3-Hexen-2-one.

    Uniqueness: The (4Z)- configuration of 4-Hexen-3-one gives it distinct chemical properties and reactivity compared to its isomers and other enones. .

Properties

CAS No.

50396-96-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(Z)-hex-4-en-3-one

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3-

InChI Key

FEWIGMWODIRUJM-HYXAFXHYSA-N

Isomeric SMILES

CCC(=O)/C=C\C

Canonical SMILES

CCC(=O)C=CC

density

0.855-0.861

physical_description

Colourless to yellow liquid;  pugent, acrid, metallic odour

solubility

slightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Origin of Product

United States

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